molecular formula C25H23ClN2O3S2 B2503684 GNE-140 (racemate)

GNE-140 (racemate)

Cat. No.: B2503684
M. Wt: 499.0 g/mol
InChI Key: GLDDJXYFHWRGPI-UHFFFAOYSA-N
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Description

GNE-140 (racemate) is a racemic mixture of two enantiomers, ®-GNE-140 and (S)-GNE-140. It is a potent inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway. LDHA is responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-140 (racemate) involves multiple steps, starting from commercially available starting materialsThe final step involves the resolution of the racemic mixture to obtain the individual enantiomers .

Industrial Production Methods

Industrial production of GNE-140 (racemate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to separate the desired product from impurities .

Chemical Reactions Analysis

Types of Reactions

GNE-140 (racemate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

GNE-140 (racemate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GNE-140 (racemate)

GNE-140 (racemate) is unique due to its potent inhibition of LDHA and its ability to disrupt the glycolytic pathway in cancer cells. Its racemic nature allows for the study of both enantiomers, providing insights into their individual and combined effects on LDHA inhibition and cancer cell metabolism .

Biological Activity

GNE-140, a selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), has garnered attention in cancer research due to its potential therapeutic applications. The compound is particularly noted for its low IC50 values, indicating high potency against these enzymes, which play a critical role in cellular metabolism and cancer cell proliferation.

  • Chemical Name : GNE-140 racemate
  • IC50 Values :
    • LDHA: 3 nM
    • LDHB: 5 nM
  • Molecular Formula : C₁₈H₁₉ClN₂O₃S

GNE-140 works by inhibiting the activity of LDHA and LDHB, enzymes that convert pyruvate to lactate, facilitating anaerobic respiration in cancer cells. This inhibition disrupts the metabolic pathway that many tumors rely on for growth and survival, particularly under hypoxic conditions.

In Vitro Studies

GNE-140 has been tested across various cancer cell lines to assess its inhibitory effects:

  • Cell Line Sensitivity : In a study involving 347 cancer cell lines, GNE-140 inhibited proliferation in 37 lines , demonstrating an overall efficacy rate of approximately 11% .
  • Specific Cell Line Efficacy :
    • Chondrosarcoma (IDH1 mutation): IC50 = 0.8 μM
    • MiaPaca2 pancreatic cancer cells: submicromolar potency

In Vivo Studies

In animal studies, GNE-140 displayed promising pharmacokinetic properties:

  • Oral Bioavailability : High bioavailability was observed when administered at doses of 5 mg/kg , with increased exposure at higher doses (50 to 200 mg/kg).
  • Clearance Rate : GNE-140 exhibited low clearance in vivo, indicating prolonged action.

Resistance Mechanisms

Research has indicated that some cancer cell lines develop resistance to GNE-140 through upregulation of LDHB. For instance:

  • Cells overexpressing LDHB showed resistance to both GNE-140 and another LDH inhibitor, NCGC00420737.
  • A targeted sequencing analysis revealed mutations in the LDHA gene that conferred specific resistance profiles.

Study 1: Resistance Profiling

A recent study highlighted two distinct resistance profiles among NCGC00420737-resistant clones:

  • Clones with significant resistance to NCGC00420737 (approximately 10-fold) but minor resistance to GNE-140.
  • Clones exhibiting pan-LDHi resistance, showing moderate resistance to both compounds.

Study 2: Metabolic Response Analysis

In a comparative analysis of wild-type and LDHA I141T-mutant cells treated with GNE-140 and NCGC00420737:

  • Both cell types exhibited increased levels of glycolytic intermediates following treatment with GNE-140.
  • The LDHA I141T mutation did not confer resistance to GNE-140, suggesting a compound-specific interaction.

Summary of Findings

The biological activity of GNE-140 as an LDH inhibitor shows significant promise in the context of cancer therapy. Its potent inhibition of LDHA and LDHB, coupled with its favorable pharmacokinetic profile in vivo, positions it as a candidate for further clinical development. However, the emergence of resistance mechanisms underscores the need for combination therapies or novel strategies to enhance its efficacy.

Parameter Value
IC50 (LDHA)3 nM
IC50 (LDHB)5 nM
Proliferation Inhibition11% across tested cell lines
Oral DoseEffective at 5 mg/kg

Properties

IUPAC Name

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDDJXYFHWRGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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